(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
Overview
Description
The compound appears to contain a thiourea group, a benzhydryl group, and a 3,5-bis(trifluoromethyl)phenyl group. Thioureas are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Scientific Research Applications
Organocatalysis
Catalysis in Friedel–Crafts Alkylation
This compound has been used in the stereoselective Friedel–Crafts alkylation of indole, producing chiral compounds. This research demonstrates its utility as an efficient organocatalyst for this reaction (Najda-Mocarska et al., 2018).
Role in Hydrogen-Bond Organocatalysts
It has played a significant role in the development of hydrogen-bond organocatalysts, particularly in promoting organic transformations. This has expanded its applications in various chemical reactions (Zhang et al., 2014).
Material Science and Energy
- Application in Dye-Sensitized Solar Cells: This compound is used in the construction of gel polymer electrolytes for dye-sensitized solar cells (DSSCs). It demonstrates significant impact on the efficiency of DSSCs, showcasing its potential in renewable energy technologies (Karthika et al., 2019).
Advanced Synthesis Techniques
- Synthesis of Novel Thiourea Catalysts: Research has been conducted on synthesizing novel thiourea catalysts using this compound, focusing on replacing common motifs with tailorable functional groups, thereby broadening its application in catalysis (Nickisch et al., 2020).
Pharmaceutical Chemistry
- Synthesis of Tachykinin NK1-Receptor Antagonists: Although not directly related to the compound , research on similar thiourea derivatives has been done in the synthesis of NK1-receptor antagonists, showing the broader chemical family's relevance in pharmaceutical applications (Ishichi et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria .
Mode of Action
It is known that thiourea derivatives can activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria , suggesting that they may interfere with bacterial growth and replication pathways.
Pharmacokinetics
In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via oxidation of the benzylic position . This suggests that the compound might undergo similar metabolic transformations.
Result of Action
Compounds with similar structures have been reported to inhibit the growth of drug-resistant bacteria , suggesting that they may have bactericidal effects.
Action Environment
The high electronegativity and large steric hindrance of similar compounds have been reported to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that the compound might exhibit similar behavior under certain environmental conditions.
Properties
IUPAC Name |
(2S)-N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40)/t24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDZXYJAOQFRH-XMMPIXPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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